1,6-Dibromodibenzo-P-dioxin

概要

説明

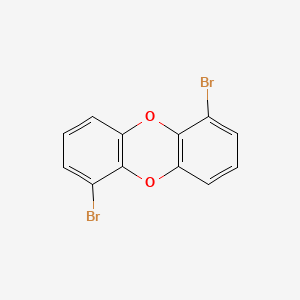

1,6-Dibromodibenzo-P-dioxin is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. It belongs to the family of dibenzo-p-dioxins, which are known for their stability and persistence in the environment. The compound consists of two benzene rings connected by two oxygen atoms, with bromine atoms attached at the 1 and 6 positions on the benzene rings.

準備方法

Synthetic Routes and Reaction Conditions

1,6-Dibromodibenzo-P-dioxin can be synthesized through several methods. One common approach involves the bromination of dibenzo-p-dioxin. This process typically uses bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 6 positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

化学反応の分析

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the dibenzo-p-dioxin skeleton follows predictable regioselectivity:

-

Initial substitution : Occurs at position 2 (as per the dioxin numbering system) .

-

Subsequent substitution : If the substituent is deactivating (e.g., halogen, nitro), the next attack occurs at positions 7 or 8 .

Reaction Patterns

| Substituent Type | Preferred Positions for Substitution |

|---|---|

| Activating groups | Position 2 |

| Deactivating groups | Positions 7 or 8 |

This pattern is consistent with the electronic effects of substituents on aromatic rings .

3.1. Smiles Rearrangement

During dioxin formation, the Smiles rearrangement can occur, reversing the orientation of one aromatic ring during cyclization. This explains the formation of unexpected isomers from specific precursors . For example, the reaction of ortho-chlorinated phenols may yield multiple dioxin congeners due to this rearrangement .

Comparative Reactivity with Chlorinated Analogues

While 1,6-Dibromodibenzo-p-dioxin shares structural similarities with chlorinated dioxins (e.g., 2,3,7,8-TCDD), brominated congeners exhibit distinct reactivity:

-

Thermal stability : Brominated dioxins form more readily under pyrolytic conditions due to the lower bond energy of C-Br compared to C-Cl .

-

Mechanistic differences : PBDDs/PBDFs form via Eley-Rideal mechanisms (surface-catalyzed), while chlorinated analogues often involve Langmuir-Hinshelwood mechanisms .

Analytical Challenges

The synthesis of unsymmetrical dibenzo-p-dioxins (e.g., this compound) often results in complex mixtures , complicating isolation and characterization . Early methods, such as the modified Ullmann reaction, yielded low purity products (<10% in some cases) . Improved protocols using DMSO as a solvent and base (e.g., KOH) have addressed these issues .

科学的研究の応用

Environmental Science

DBD and its congeners are recognized as persistent environmental pollutants, often formed through anthropogenic activities such as combustion processes and industrial production. Their monitoring and analysis are crucial for assessing environmental health risks.

Methods of Application:

- Sample Preparation: Complex procedures are employed for the extraction and purification of DBD from environmental samples.

- Analytical Techniques: Advanced instrumentation such as gas chromatography coupled with mass spectrometry (GC-MS) is utilized to detect trace levels of dioxins in air, soil, and biota.

Results:

- Global studies have indicated significant concentrations of dioxins in various ecosystems, necessitating rigorous monitoring protocols to evaluate exposure risks.

Toxicology

DBD is studied extensively for its toxicological effects, particularly its interaction with the aryl hydrocarbon receptor (AhR), which mediates many of the toxic responses associated with dioxins.

Methods of Application:

- In Vivo and In Vitro Studies: Various experimental models are utilized to assess the toxic effects of DBD on biological systems.

- Mechanistic Studies: Research focuses on how DBD alters gene expression related to carcinogenesis and endocrine disruption .

Results:

- Studies suggest that brominated dioxins may exhibit toxicity profiles similar to their chlorinated counterparts, although data on their health effects remain limited .

Analytical Chemistry

The analysis of DBD is critical for understanding its environmental impact and health risks. Analytical chemistry plays a vital role in developing methods to quantify DBD and related compounds.

Methods of Application:

- Chromatographic Techniques: Sample preparation involves extraction followed by chromatographic separation to isolate DBD from complex matrices.

- Mass Spectrometry: Detection methods ensure high sensitivity and specificity necessary for regulatory compliance .

Results:

- The development of stringent data quality objectives has improved the reliability of dioxin monitoring efforts across various environments.

Organic Synthesis

DBD serves as a valuable intermediate in organic synthesis due to its unique chemical structure. Its bromination pattern at the 1 and 6 positions influences its reactivity in synthetic pathways.

Methods of Application:

- Synthesis Routes: The compound can be synthesized through bromination reactions involving precursor compounds or via more complex synthetic routes involving catechol derivatives .

Results:

- The synthesis of DBD has been optimized to improve yields while minimizing by-products, making it a useful building block in the development of new chemical entities .

Case Study 1: Environmental Monitoring

A comprehensive study conducted in various regions highlighted elevated levels of dioxins, including DBD, in agricultural soils near industrial sites. This raised concerns regarding food safety and human health due to potential bioaccumulation in the food chain. The study employed advanced analytical techniques to assess contamination levels and proposed remediation strategies based on bioremediation approaches using specific bacterial strains capable of degrading dioxins .

Case Study 2: Health Risk Assessment

Research focused on populations exposed to contaminated sediments revealed significant serum levels of dioxins among individuals consuming locally raised livestock. This case study emphasized the need for continuous monitoring and public health interventions to mitigate exposure risks associated with dioxin-like compounds, including DBD .

作用機序

The mechanism of action of 1,6-Dibromodibenzo-P-dioxin involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression and cellular responses, contributing to its biological effects.

類似化合物との比較

Similar Compounds

Polychlorinated dibenzo-p-dioxins: These compounds have chlorine atoms instead of bromine and exhibit similar structural properties.

Polybrominated dibenzofurans: Similar in structure but with a furan ring instead of a dioxin ring.

Polychlorinated biphenyls: These compounds have biphenyl structures with chlorine atoms and exhibit dioxin-like properties.

Uniqueness

1,6-Dibromodibenzo-P-dioxin is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties Its bromine atoms make it more reactive in certain chemical reactions compared to its chlorinated counterparts

生物活性

1,6-Dibromodibenzo-P-dioxin (DBD) is a member of the dibenzo-p-dioxin family, characterized by its structure comprising two benzene rings linked by two oxygen atoms, with bromine substituents at the 1 and 6 positions. This compound has gained attention in scientific research due to its potential biological activities and toxicity.

Chemical Structure

The unique structure of DBD contributes to its stability and persistence in the environment. Its bromination pattern distinguishes it from other dioxins, affecting its reactivity and biological interactions.

DBD primarily exerts its biological effects through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, it activates various signaling pathways that can lead to altered gene expression and cellular responses. This mechanism is similar to that of other halogenated aromatic hydrocarbons, which are known for their toxicological profiles.

Toxicological Effects

DBD has been associated with several toxicological effects in various studies:

- Carcinogenic Potential : Research indicates that DBD may exhibit carcinogenic properties, similar to other dioxins. It has been shown to induce tumors in animal models.

- Endocrine Disruption : DBD can disrupt endocrine functions by mimicking or interfering with hormone action, potentially leading to reproductive and developmental issues.

- Immunotoxicity : Studies suggest that exposure to DBD may impair immune function, increasing susceptibility to infections and diseases.

Case Studies

- University of Michigan Dioxin Exposure Study : This study highlighted the effects of dioxin exposure from contaminated sediments in the Tittabawassee River. Participants consuming homegrown produce from these areas exhibited elevated serum levels of dioxins, including potential exposure to compounds like DBD .

- Marine Toxicology Research : Investigations into brominated dibenzo-p-dioxins (including DBD) found their presence in marine organisms, raising concerns about bioaccumulation and ecological impacts .

Comparative Toxicity

| Compound Type | Relative Toxicity (REP) | Observations |

|---|---|---|

| This compound | Unknown | Potential for endocrine disruption |

| Polychlorinated dibenzo-p-dioxins | 0.1 | Established carcinogenic effects |

| Polybrominated dibenzofurans | Varies | Similar structural toxicity |

Enzyme Induction Studies

Research has demonstrated that DBD can induce cytochrome P450 enzymes, which are involved in drug metabolism and the activation of procarcinogens. The potency of DBD in these studies varies significantly across different species, indicating a need for species-specific risk assessments .

Long-term Exposure Effects

Longitudinal studies on populations exposed to dioxins have shown correlations between chronic exposure and various health outcomes, including reproductive health issues and increased cancer rates .

特性

IUPAC Name |

1,6-dibromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGASKWLMBOFPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238532 | |

| Record name | 1,6-Dibromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91371-14-1 | |

| Record name | 1,6-Dibromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091371141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。